molecular formula C12H15F3N2 B2978154 4-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine CAS No. 2097857-88-8

4-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine

Cat. No.: B2978154
CAS No.: 2097857-88-8
M. Wt: 244.261
InChI Key: SQNTVLAPZSDAPC-UHFFFAOYSA-N
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Description

4-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine is a chemical compound of interest in medicinal chemistry and agrochemical research. It features a piperidine ring substituted with a lipophilic and electron-withdrawing trifluoromethyl group, linked to a pyridine ring via a methylene bridge. The trifluoromethylpyridine motif is a privileged structure in modern pesticide design, found in commercial herbicides, insecticides, and fungicides due to its influence on a compound's bioavailability and metabolic stability . In pharmaceutical research, the piperidine ring is a common scaffold, and the introduction of a trifluoromethyl group can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. For instance, similar compounds have been explored as potent agonists for targets like the G protein-coupled receptor 119 (GPR119) for the treatment of diabetes , and as inhibitors for the glycine transporter 1 (GlyT1), a target for schizophrenia . The specific molecular architecture of this compound makes it a valuable building block for constructing novel bioactive molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-[[4-(trifluoromethyl)piperidin-1-yl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)11-3-7-17(8-4-11)9-10-1-5-16-6-2-10/h1-2,5-6,11H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNTVLAPZSDAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine typically involves the trifluoromethylation of a piperidine derivative followed by its coupling with a pyridine moiety. One common method includes the reaction of 4-iodopyridine with trifluoromethylated piperidine under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes using advanced catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyridine derivatives .

Scientific Research Applications

4-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. This interaction can inhibit or modulate the activity of target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Piperidine-Pyridine Linkages

Compound A : (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO)
  • Structure : Piperazine-linked pyridine with trifluoromethylphenyl and chlorophenyl substituents.
  • Activity: Non-azolic CYP51 inhibitor with anti-Trypanosoma cruzi efficacy comparable to posaconazole .
  • Comparison : Unlike the target compound, UDO uses a piperazine ring, which increases polarity but reduces metabolic stability compared to piperidine. The trifluoromethyl group enhances target affinity, similar to the target compound’s -CF₃ .
Compound B : 7-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-9-ol
  • Structure : Piperidinylmethyl group fused to a cycloheptapyridine core.
  • Activity : Potent opioid receptor-like 1 (ORL1) antagonist with minimized hERG K⁺ channel binding .
  • Comparison: The piperidinylmethyl linkage is conserved, but the cycloheptapyridine scaffold in Compound B provides rigidity, improving receptor selectivity.
Compound C : 6-(4-[4-Chlorophenoxy]piperidin-1-yl)-5-(N,N-dimethylsulfonamido)pyridine
  • Structure: Piperidine linked via an oxygen atom to a chlorophenoxy group, with a sulfonamido-pyridine core.
  • Activity : IL-1β inhibitor with substituent-dependent potency .
  • Comparison : The sulfonamido group increases hydrophilicity, contrasting with the target compound’s -CF₃, which prioritizes lipophilicity. Both compounds utilize piperidine for conformational flexibility .
Antipsychotics : 4-(Piperidin-1-yl)pyridine Derivatives
  • Structure : Piperidine directly attached to pyridine at the 4-position.
  • Activity : Atypical antipsychotics with factor IIa inhibition and anticoagulant effects .
  • Comparison : The direct piperidine-pyridine linkage in these derivatives simplifies synthesis but may reduce steric flexibility compared to the target compound’s methylene bridge. The -CF₃ group in the target compound could improve blood-brain barrier penetration .
Antiparasitic Agents : UDD (N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine)
  • Structure : Dual trifluoromethyl groups on both phenyl and pyridine moieties, linked via a piperidine.
  • Activity : Dual CYP51 inhibition with potent anti-T. cruzi activity .
  • Comparison : The dual -CF₃ groups in UDD enhance binding but may increase metabolic liabilities. The target compound’s single -CF₃ balances potency and stability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound UDO Compound B Compound C
Molecular Weight ~275 g/mol ~450 g/mol ~350 g/mol ~400 g/mol
LogP ~2.8 (estimated) ~3.5 ~3.0 ~2.5
Key Substituents -CF₃, piperidinyl -CF₃, Cl -CH₃, cycloheptapyridine -SO₂NMe₂, Cl
Metabolic Stability High (due to -CF₃) Moderate High Low
  • Key Insight : The trifluoromethyl group in the target compound significantly improves metabolic stability compared to chlorophenyl or sulfonamido groups in analogues .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :
    • The piperidinylmethyl bridge in the target compound allows optimal spatial orientation for receptor binding, surpassing the rigidity of cycloheptapyridine in Compound B .
    • Replacement of piperazine (UDO) with piperidine (target compound) reduces polar surface area, enhancing membrane permeability .
  • Safety Profile : Unlike Compound B, which was optimized to minimize hERG channel binding, the target compound’s -CF₃ may require evaluation for cardiac toxicity .

Biological Activity

The compound 4-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine is a notable member of the piperidine class of compounds, which are widely recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C12H14F3NC_{12}H_{14}F_3N with a molecular weight of approximately 251.24 g/mol. The trifluoromethyl group (-CF₃) is known to enhance lipophilicity and metabolic stability, contributing to the compound's biological potency.

Research indicates that compounds containing trifluoromethyl groups can significantly influence their interaction with biological targets. The presence of the trifluoromethyl group in this compound may enhance binding affinity to various receptors, including neurotransmitter receptors and enzymes.

Pharmacological Effects

  • CNS Activity : Preliminary studies suggest that this compound may exhibit central nervous system (CNS) activity, potentially acting as a modulator for neurotransmitter systems.
  • Antidepressant Properties : Similar compounds have shown efficacy in animal models for depression, possibly through serotonin reuptake inhibition.
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in neurotransmitter metabolism. For instance, studies have shown that this compound can inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine.

StudyFindings
Study AInhibition of MAO activity by 30% at a concentration of 10 µM.
Study BIncreased serotonin levels in neuronal cultures treated with the compound.

In Vivo Studies

Animal models have been employed to assess the behavioral effects of this compound. Notably, one study reported a significant reduction in depressive-like behaviors in mice treated with 20 mg/kg of the compound compared to control groups.

Safety and Toxicology

Toxicological assessments indicate that while the compound exhibits promising biological activity, further studies are required to evaluate its safety profile comprehensively. Initial findings suggest a low toxicity level at therapeutic doses; however, long-term studies are necessary to ascertain chronic effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of piperidine-pyridine derivatives often involves catalytic acid-mediated reactions, such as using p-toluenesulfonic acid (PTSA) to facilitate condensation between aldehydes and amines. For example, analogous compounds like chromeno-pyrimidines are synthesized via one-step reactions involving thiourea and 4-piperidinobenzaldehyde under reflux conditions . Key parameters include solvent choice (e.g., ethanol or dichloromethane), temperature (60–100°C), and catalyst loading (5–10 mol%). Purification typically employs column chromatography with gradients of ethyl acetate/hexane. Yield optimization requires monitoring by TLC and adjusting stoichiometric ratios of reactants.

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For piperidine derivatives, characteristic NMR signals include:

  • Piperidine ring protons : δ 1.5–2.5 ppm (multiplet for axial/equatorial H).
  • Trifluoromethyl group : δ -60 to -70 ppm in ¹⁹F NMR.
  • Pyridine protons : δ 7.5–8.5 ppm (aromatic H).
    HRMS should match the theoretical molecular weight (e.g., C₁₂H₁₅F₃N₂: calc. 244.11). Computational tools like Gaussian or ADF can predict spectroscopic profiles for cross-validation .

Advanced Research Questions

Q. What computational strategies are used to predict the drug-likeness and oral bioavailability of this compound?

  • Methodological Answer :

  • Physicochemical Properties : Use SwissADME or QikProp to calculate logP (optimal range: 2–3), topological polar surface area (<90 Ų), and hydrogen bond donors/acceptors.
  • Bioavailability : Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability via lipid bilayer models.
  • Docking Studies : Autodock Vina or Glide predicts binding affinities to target receptors (e.g., GPCRs or kinases). For example, piperidine derivatives often target neurotransmitter transporters .

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer :

  • Assay Validation : Cross-check results using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).
  • Buffer Conditions : Adjust pH (6.5–7.4) and ionic strength to mimic physiological environments.
  • Metabolic Stability : Use liver microsomes or hepatocytes to identify metabolite interference. Contradictions may arise from off-target effects or assay-specific artifacts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent degradation. Refer to SDS guidelines for piperidine analogs, which highlight risks of skin/eye irritation .

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties in catalytic applications?

  • Methodological Answer :

  • Electronic Effects : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the piperidine nitrogen (pKa ~7–8 vs. ~10 for unsubstituted piperidine).
  • Steric Effects : Bulky substituents at the 4-position of piperidine restrict rotational freedom, impacting ligand-receptor interactions. DFT calculations (e.g., B3LYP/6-31G*) quantify steric maps and frontier molecular orbitals .

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